molecular formula C22H19ClN4O B7688968 N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No. B7688968
M. Wt: 390.9 g/mol
InChI Key: UPXOUZSANIXDTQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as CPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPOP is a member of the pyridine-oxadiazole family of compounds, which have been found to possess a range of interesting biological properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biological molecules. This binding may lead to changes in the conformation or activity of the target molecule, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been found to have a range of biochemical and physiological effects, including the ability to selectively label certain proteins and other biological molecules. It has also been shown to have potential as a therapeutic agent, although further research is needed to fully explore this possibility.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its high selectivity for certain types of proteins, which makes it a valuable tool for studying specific biological processes. However, the compound can be difficult to synthesize and may not be suitable for all types of experiments.

Future Directions

There are many potential future directions for research involving N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. Some possible areas of investigation include the development of new synthetic methods for the compound, the exploration of its therapeutic potential, and the use of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine as a tool for studying protein-protein interactions and other biological processes. Overall, N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 2-amino-4-chlorobenzyl alcohol to form the corresponding amide. The amide is then reacted with o-tolyl isocyanate to form the oxadiazole ring, followed by the reaction with methylamine to form the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been found to have a range of potential applications in scientific research. One of the most notable is its use as a fluorescent probe for imaging biological systems. N-(4-chlorobenzyl)-N-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to be highly selective for certain types of proteins, making it a valuable tool for studying protein-protein interactions and other biological processes.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O/c1-15-6-3-4-7-18(15)20-25-22(28-26-20)19-8-5-13-24-21(19)27(2)14-16-9-11-17(23)12-10-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXOUZSANIXDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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